molecular formula C13H25O3P B14521157 Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate CAS No. 62491-56-9

Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate

Cat. No.: B14521157
CAS No.: 62491-56-9
M. Wt: 260.31 g/mol
InChI Key: LERZUQLFKAXGBG-UHFFFAOYSA-N
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Description

Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a heptadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with 2,6-dimethylhepta-2,5-dien-1-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is maintained between 0°C and room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: The double bonds in the heptadiene chain can be reduced to form saturated phosphonates.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Saturated phosphonates.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with enzymes and other biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism by which Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or activate enzymes that are involved in phosphate metabolism. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler phosphonate compound used in similar applications.

    Dimethyl methylphosphonate: Another organophosphorus compound with different alkyl groups.

    Triphenyl phosphite: A phosphite compound with aromatic groups.

Uniqueness

Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate is unique due to its heptadiene chain, which provides additional reactivity and versatility compared to simpler phosphonates. This structural feature allows for a broader range of chemical reactions and applications.

Properties

CAS No.

62491-56-9

Molecular Formula

C13H25O3P

Molecular Weight

260.31 g/mol

IUPAC Name

1-diethoxyphosphoryl-2,6-dimethylhepta-2,5-diene

InChI

InChI=1S/C13H25O3P/c1-6-15-17(14,16-7-2)11-13(5)10-8-9-12(3)4/h9-10H,6-8,11H2,1-5H3

InChI Key

LERZUQLFKAXGBG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=CCC=C(C)C)C)OCC

Origin of Product

United States

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